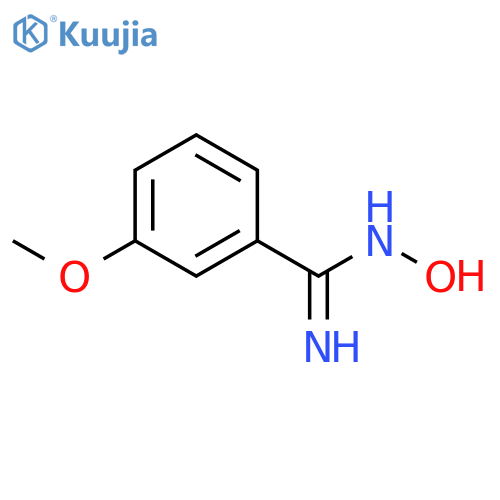

Cas no 73647-50-4 (N'-hydroxy-3-methoxy-benzamidine)

N'-hydroxy-3-methoxy-benzamidine 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidamide,N-hydroxy-3-methoxy-

- 3-Methoxybenzamidoxime

- N-HYDROXY-3-METHOXY-BENZAMIDINE

- N-hydroxy-3-methoxyBenzenecarboximidamide

- 3-Methylbenzamidoxime

- 73647-50-4

- EN300-93106

- J-502651

- N'-hydroxy-3-methoxybenzenecarboximidamide

- DNDI985019

- AKOS000185881

- (Z)-N'-Hydroxy-3-methoxybenzimidamide

- CHEMBL1860339

- n'-hydroxy-3-methoxybenzimidamide

- SCHEMBL101833

- N'-hydroxy-3-methoxybenzene-1-carboximidamide

- 934367-07-4

- BBL005583

- STL140598

- N'-hydroxy-3-methoxy-benzamidine

-

- MDL: MFCD07161438

- インチ: InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

- InChIKey: CEHMGZTZNNEADY-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1)C(=NO)N

計算された属性

- せいみつぶんしりょう: 166.074227566g/mol

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.21

- ゆうかいてん: 104-108 °C

- ふってん: 356.5 °C at 760 mmHg

- フラッシュポイント: 169.4 °C

N'-hydroxy-3-methoxy-benzamidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594669-10g |

N'-hydroxy-3-methoxybenzimidamide |

73647-50-4 | 98% | 10g |

¥3175.00 | 2024-07-28 | |

| TRC | C100178-500mg |

N'-hydroxy-3-methoxy-benzamidine |

73647-50-4 | 500mg |

$ 115.00 | 2022-06-06 | ||

| TRC | C100178-1g |

N'-hydroxy-3-methoxy-benzamidine |

73647-50-4 | 1g |

$ 160.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D766864-1g |

N'-Hydroxy-3-methoxybenzimidamide |

73647-50-4 | 97% | 1g |

$105 | 2024-06-07 | |

| abcr | AB280427-1 g |

3-Methoxybenzamidoxime; 95% |

73647-50-4 | 1g |

€141.10 | 2023-05-20 | ||

| Enamine | EN300-93106-10.0g |

N'-hydroxy-3-methoxybenzene-1-carboximidamide |

73647-50-4 | 95% | 10.0g |

$657.0 | 2023-02-11 | |

| Enamine | EN300-93106-1.0g |

N'-hydroxy-3-methoxybenzene-1-carboximidamide |

73647-50-4 | 95% | 1.0g |

$78.0 | 2023-02-11 | |

| Enamine | EN300-93106-0.05g |

N'-hydroxy-3-methoxybenzene-1-carboximidamide |

73647-50-4 | 95% | 0.05g |

$19.0 | 2023-02-11 | |

| 1PlusChem | 1P005YG2-2.5g |

N'-Hydroxy-3-methoxybenzimidamide |

73647-50-4 | 95% | 2.5g |

$269.00 | 2023-12-16 | |

| Enamine | EN300-1291768-2.5g |

N'-hydroxy-3-methoxybenzene-1-carboximidamide |

73647-50-4 | 95% | 2.5g |

$174.0 | 2023-09-01 |

N'-hydroxy-3-methoxy-benzamidine 関連文献

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

N'-hydroxy-3-methoxy-benzamidineに関する追加情報

Introduction to N'-hydroxy-3-methoxy-benzamidine (CAS No. 73647-50-4)

N'-hydroxy-3-methoxy-benzamidine (CAS No. 73647-50-4) is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in various biochemical and medicinal processes. The presence of both hydroxyl and methoxy functional groups on the benzamidine core makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.

The compound's molecular structure, which includes a benzene ring substituted with a hydroxyl group at the 3-position and a methoxy group, contributes to its reactivity and utility in pharmaceutical synthesis. Such structural features are often exploited in the design of inhibitors and modulators targeting specific enzymatic pathways. Recent studies have highlighted the role of N'-hydroxy-3-methoxy-benzamidine as a key intermediate in the synthesis of protease inhibitors, which are crucial in treating various inflammatory and infectious diseases.

In the realm of drug discovery, N'-hydroxy-3-methoxy-benzamidine has been investigated for its ability to interact with biological targets such as kinases and phosphodiesterases. The hydroxyl group provides a site for hydrogen bonding, enhancing binding affinity to protein targets, while the methoxy group can influence electronic properties, affecting reactivity and stability. These characteristics make it a valuable building block for medicinal chemists seeking to develop novel therapeutics.

Recent advancements in computational chemistry have further elucidated the potential of N'-hydroxy-3-methoxy-benzamidine in drug design. Molecular docking studies have demonstrated its binding interactions with several therapeutic targets, including enzymes involved in cancer metabolism. The compound's ability to modulate these pathways suggests its utility in developing targeted cancer therapies. Additionally, its role as a precursor in the synthesis of more complex molecules has been explored, leading to the development of new derivatives with enhanced pharmacological properties.

The synthesis of N'-hydroxy-3-methoxy-benzamidine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate benzamidine derivatives and hydroxymethoxylating agents. These processes often require optimization to achieve high yields and purity, which are critical for pharmaceutical applications. Advances in green chemistry have also influenced the synthesis of this compound, with efforts to develop more sustainable and environmentally friendly methods.

The pharmacological profile of N'-hydroxy-3-methoxy-benzamidine has been studied extensively in preclinical models. Its interactions with biological targets have revealed potential therapeutic benefits in areas such as inflammation reduction and neuroprotection. For instance, derivatives of this compound have shown promise in reducing oxidative stress and protecting neuronal cells from damage caused by neurodegenerative diseases. These findings underscore the importance of N'-hydroxy-3-methoxy-benzamidine as a scaffold for developing new treatments.

In conclusion, N'-hydroxy-3-methoxy-benzamidine (CAS No. 73647-50-4) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable intermediate in drug synthesis, while its biological interactions suggest potential therapeutic applications. As research continues to uncover new derivatives and synthetic methods, the role of this compound in advancing medical science is expected to grow further.

73647-50-4 (N'-hydroxy-3-methoxy-benzamidine) 関連製品

- 49787-00-0(4-Hydroxybenzamidine Oxime)

- 183677-02-3(2-(4-Bromophenyl)thiophen-3-amine)

- 2097979-37-6(N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

- 1804482-13-0(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 451504-49-7(3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-4-(propan-2-yl)phenylbenzamide)

- 16754-39-5(Prop-2-ynyl Carbamate)

- 1804135-33-8(3-Cyano-5-(2-oxopropyl)mandelic acid)

- 1256809-93-4(5-Hydroxy-6-(trifluoromethyl)picolinic acid)

- 2136157-20-3(1-[(2R)-pyrrolidin-2-yl]but-2-en-1-one)

- 35213-00-4(2,6-Dinitrobenzonitrile)